molecular formula C44H88O2 B12694126 Arachidyl lignocerate CAS No. 42233-57-8

Arachidyl lignocerate

Cat. No.: B12694126
CAS No.: 42233-57-8
M. Wt: 649.2 g/mol
InChI Key: RFHRGZFSUYLHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arachidyl lignocerate is a wax ester composed of arachidyl alcohol and lignoceric acid. This compound is known for its unique properties and applications in various fields, including cosmetics, pharmaceuticals, and industrial applications. Its structure consists of long carbon chains, which contribute to its stability and hydrophobic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidyl lignocerate can be synthesized through esterification reactions. The primary method involves the reaction between arachidyl alcohol and lignoceric acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure the purity and quality of the final product. The process may also include steps such as saponification, acetylation, and esterification to achieve the desired composition and properties .

Chemical Reactions Analysis

Types of Reactions: Arachidyl lignocerate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce the ester to its corresponding alcohol and acid.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions include arachidyl alcohol, lignoceric acid, and various intermediate compounds depending on the specific reaction conditions .

Scientific Research Applications

Arachidyl lignocerate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of arachidyl lignocerate involves its interaction with lipid membranes and proteins. Its long carbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, influencing their function and activity. The exact molecular targets and pathways involved are still under investigation, but its effects on membrane dynamics are well-documented .

Comparison with Similar Compounds

  • Arachidyl oleate
  • Stearyl oleate
  • Stearyl linoleate
  • Lignoceryl lignocerate
  • Lauryl oleate

Comparison: Arachidyl lignocerate is unique due to its specific combination of arachidyl alcohol and lignoceric acid, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher melting point and greater stability, making it suitable for applications requiring long-lasting effects. Its hydrophobic nature also makes it more effective in reducing water evaporation compared to other wax esters .

Properties

CAS No.

42233-57-8

Molecular Formula

C44H88O2

Molecular Weight

649.2 g/mol

IUPAC Name

icosyl tetracosanoate

InChI

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-28-30-32-34-36-38-40-42-44(45)46-43-41-39-37-35-33-31-29-27-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3

InChI Key

RFHRGZFSUYLHNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.